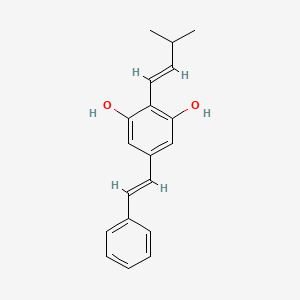

Arahypin 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Arahypin 1 is a natural product found in Arachis hypogaea with data available.

Aplicaciones Científicas De Investigación

Chemical Profile and Production

Arahypin 1 is structurally related to other stilbenoids such as resveratrol and exhibits unique properties due to its prenylation. Research indicates that this compound can be produced through elicitation strategies in peanut hairy root cultures, utilizing agents like cyclodextrin and hydrogen peroxide to enhance yield significantly. For instance, one study reported an increase in this compound production to approximately 132.6 mg/L under optimal conditions, highlighting its potential for large-scale production .

Biological Activities

This compound exhibits a range of pharmacological effects, which can be categorized as follows:

- Antioxidant Activity : this compound demonstrates superior antioxidant properties compared to resveratrol, inhibiting lipid peroxidation and reactive oxygen species (ROS) production in vitro. Studies have shown that it outperforms resveratrol in inhibiting nitric oxide and prostaglandin E2 production in macrophages .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers significantly, making it a candidate for treating inflammatory diseases .

- Antitumor Properties : this compound exhibits potent antiproliferative effects against various cancer cell lines, including triple-negative breast cancer cells. Notably, it has been reported to induce cytotoxicity at low micromolar concentrations without harming non-cancerous cells .

- Binding Affinity for Cannabinoid Receptors : Molecular modeling studies indicate that the prenyl moiety of this compound enhances its binding affinity for human cannabinoid receptors, which may contribute to its therapeutic potential in pain management and neuroprotection .

Case Studies

Several studies have provided insights into the applications of this compound:

Análisis De Reacciones Químicas

Elicitor-Induced Production

-

Elicitors : Co-treatment with chitin dimer (CD) + H₂O₂ or CD + methyl jasmonate (MeJA) enhances yield .

-

Selective Accumulation :

Table 1 : Elicitor Effects on Arahypin-1 Yield

| Elicitor Combination | Time (h) | Arahypin-1 (mg/L) |

|---|---|---|

| CD + H₂O₂ | 192 | 132.6 ± 20.4 |

| CD + MeJA | 192 | 4.24 ± 1.1 |

Antioxidant Activity

Arahypin-1 demonstrates radical scavenging effects:

-

TBARS Assay : Inhibited lipid peroxidation at 14 μM (IC₅₀ = 7 μM for reference standard) .

-

DPPH Scavenging : IC₅₀ = 78.6 μM, comparable to resveratrol (IC₅₀ = 80.5 μM) .

Cytotoxicity

Table 2 : Bioactivity Comparison

| Property | Arahypin-1 | Resveratrol |

|---|---|---|

| TBARS Inhibition (μM) | 14 | 14 |

| Cytotoxicity (μM) | 27 | >55 |

Structural and Spectroscopic Characterization

-

Molecular Formula : C₂₁H₂₂O₄ (HRESIMS: m/z 337.1543 [M - H]⁻) .

-

NMR Data : Distinct signals for prenyl (δ 1.62, 1.72 ppm) and trans-stilbene (δ 6.94, 6.83 ppm) protons .

-

ECD Analysis : Confirmed 16- R configuration (Cotton effects at 315, 245, 263, and 221 nm) .

This synthesis and functional profile positions arahypin-1 as a promising candidate for further pharmacological exploration, particularly in antioxidant and anticancer applications .

Propiedades

Fórmula molecular |

C19H20O2 |

|---|---|

Peso molecular |

280.4 g/mol |

Nombre IUPAC |

2-[(E)-3-methylbut-1-enyl]-5-[(E)-2-phenylethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C19H20O2/c1-14(2)8-11-17-18(20)12-16(13-19(17)21)10-9-15-6-4-3-5-7-15/h3-14,20-21H,1-2H3/b10-9+,11-8+ |

Clave InChI |

KUSQBRNAJLPISW-RUFFMTGISA-N |

SMILES isomérico |

CC(C)/C=C/C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O |

SMILES canónico |

CC(C)C=CC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O |

Sinónimos |

arahypin-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.